Cyclobutane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclobutyl is a four-membered carbon ring structure with the molecular formula C4H7 . It is a type of cycloalkane, which are cyclic hydrocarbons with single bonds between carbon atoms. Cyclobutyl is a highly strained molecule due to its small ring size, which results in significant angle strain and torsional strain .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Cyclobutyl kann durch verschiedene Verfahren synthetisiert werden, darunter:

[2+2]-Cycloadditionen: Dieses Verfahren beinhaltet die photochemische Reaktion von Alkenen zur Bildung von Cyclobutylringen.

Dehalogenierung von 1,4-Dihalobutanen: Dieses Verfahren beinhaltet die Reduktion von 1,4-Dihalobutanen unter Verwendung von Reduktionsmetallen.

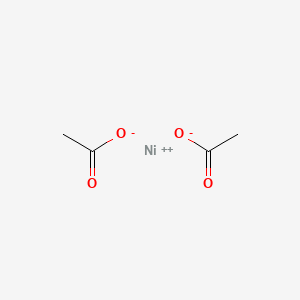

Hydrierung von Cyclobuten: Cyclobuten kann in Gegenwart eines Nickelkatalysators hydriert werden, um Cyclobutyl zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von Cyclobutyl beinhaltet häufig großtechnische photochemische Reaktionen oder katalytische Hydrierverfahren. Die Wahl des Verfahrens hängt von der gewünschten Reinheit und Ausbeute des Produkts ab.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cyclobutyl unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Cyclobutyl kann oxidiert werden, um Cyclobutanon oder andere sauerstoffhaltige Derivate zu bilden.

Reduktion: Cyclobutyl kann reduziert werden, um Butan oder andere reduzierte Produkte zu bilden.

Substitution: Cyclobutyl kann Substitutionsreaktionen mit Halogenen eingehen, was zu halogenierten Cyclobutylverbindungen führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Wasserstoffgas in Gegenwart eines Metallkatalysators.

Substitution: Halogenierungsreaktionen verwenden häufig Halogene wie Chlor oder Brom in Gegenwart von Licht oder Wärme.

Hauptprodukte:

Oxidation: Cyclobutanon, Cyclobutanol.

Reduktion: Butan.

Substitution: Halogenierte Cyclobutylverbindungen.

Wissenschaftliche Forschungsanwendungen

Cyclobutyl hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Cyclobutyl wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Cyclobutylderivate werden zur Untersuchung von Enzymmechanismen und Protein-Interaktionen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Cyclobutylverbindungen hängt von ihrer spezifischen Anwendung ab. In der pharmazeutischen Chemie zielen Cyclobutylhaltige Medikamente häufig auf bestimmte Enzyme oder Rezeptoren ab und modulieren deren Aktivität, um therapeutische Effekte zu erzielen. Die gespannte Ringstruktur von Cyclobutyl kann die Bindungsaffinität dieser Verbindungen zu ihren molekularen Zielstrukturen verbessern .

Wirkmechanismus

The mechanism of action of cyclobutyl compounds varies depending on their specific application. In medicinal chemistry, cyclobutyl-containing drugs often target specific enzymes or receptors, modulating their activity to achieve therapeutic effects. The strained ring structure of cyclobutyl can enhance the binding affinity of these compounds to their molecular targets .

Vergleich Mit ähnlichen Verbindungen

Cyclobutyl kann mit anderen Cycloalkanen wie Cyclopropyl, Cyclopentyl und Cyclohexyl verglichen werden:

Cyclopropyl: Kleinere Ringgröße, höhere Spannungsenergie.

Cyclopentyl: Größere Ringgröße, geringere Spannungsenergie.

Cyclohexyl: Noch größere Ringgröße, minimale Spannungsenergie.

Die einzigartige viergliedrige Ringstruktur von Cyclobutyl verleiht ihm im Vergleich zu seinen größeren und kleineren Gegenstücken eindeutige chemische Eigenschaften und Reaktivität .

Eigenschaften

CAS-Nummer |

287-23-0 |

|---|---|

Molekularformel |

C4H8 |

Molekulargewicht |

56.11 g/mol |

IUPAC-Name |

cyclobutane |

InChI |

InChI=1S/C4H8/c1-2-4-3-1/h1-4H2 |

InChI-Schlüssel |

PMPVIKIVABFJJI-UHFFFAOYSA-N |

SMILES |

C1CCC1 |

Kanonische SMILES |

C1CCC1 |

Siedepunkt |

13.08 °C @ 741 MM HG |

Color/Form |

Colorless gas |

Dichte |

0.7038 AT 0 °C; 0.7125 @ 5 °C |

Flammpunkt |

BELOW 50 °F Closed Cup |

melting_point |

-80 °C |

| 287-23-0 | |

Physikalische Beschreibung |

Gas that condenses to a liquid at 55 °F. Insoluble in water. Soluble in alcohol, acetone and ether. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Colorless gas; bp = 13 deg C; [Hawley] |

Piktogramme |

Flammable; Compressed Gas |

Löslichkeit |

INSOL IN WATER; FREELY SOL IN ALCOHOL, ACETONE Sol in ethanol, ether, and acetone |

Dampfdichte |

1.93 (AIR= 1) |

Dampfdruck |

1.18X10+3 mm Hg @ 25 °C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

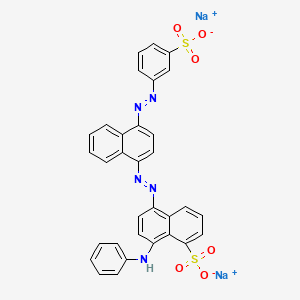

![Dibenzo[a,e]fluoranthene](/img/structure/B1203091.png)